
Potassium tetrasulfide)
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Overview
Description
Potassium tetrasulfide (K₂S₄) is an inorganic polysulfide compound comprising four sulfur atoms in a chain bonded to potassium ions. It is part of the broader class of polysulfides, which are characterized by chains of sulfur atoms with varying lengths (Sₙ²⁻). Potassium tetrasulfide is water-soluble and participates in redox reactions due to its dynamic S–S bonds . It is utilized in analytical chemistry as a reference standard and in materials science for synthesizing sulfur-containing polymers .
Chemical Reactions Analysis
Decomposition Reactions
K₂S₄ is hygroscopic and decomposes in moist air, forming potassium thiosulfate and hydrogen sulfide:
K2S4+3H2O→2KOH+H2S+3S
Thermal decomposition above 145°C yields shorter-chain sulfides (e.g., K₂S₂) and elemental sulfur . In acidic conditions, rapid decomposition releases H₂S gas:
K2S4+2HCl→2KCl+H2S↑+3S
This reaction is exothermic and hazardous due to H₂S toxicity .
Reactivity with Nucleophiles
The S₄²⁻ anion reacts with nucleophiles via sulfur-sulfur bond cleavage. Key examples include:
Nucleophile | Reaction | Products |
---|---|---|
Cyanide (CN⁻) | K2S4+2CN−→2KCN+S42− | Potassium cyanide, polysulfides |
Thiolates (RS⁻) | K2S4+4RSH→2KSH+2RSSSR | Thiols, mixed polysulfides |
Steric hindrance and electronic effects dictate reaction pathways. For example, bulky aryl persulfides resist nucleophilic attack, favoring disproportionation .
Redox Behavior
K₂S₄ acts as a reducing agent in redox reactions:
-
With halogens :
K2S4+4Cl2→2KCl+4SCl2
This reaction is explosive in liquid bromine . -
In batteries : K₂S₄ participates in multi-electron transfer in potassium-sulfur batteries, forming intermediates like K₂S₂ and K₂S₆ during discharge .
Coordination Chemistry
K₂S₄ binds to transition metals, forming complexes such as [Fe(S₄)]²⁻. These complexes are studied for catalytic and electrochemical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing potassium tetrasulfide (K₂S₄) with high purity, and how can reaction conditions be systematically optimized?
Potassium tetrasulfide is typically synthesized via controlled reactions between elemental sulfur (S₈) and potassium sulfide (K₂S) under inert atmospheres. Key variables include stoichiometric ratios (e.g., excess sulfur for polysulfide chain elongation), solvent choice (e.g., anhydrous ammonia or THF), and temperature gradients to avoid side products like shorter-chain sulfides (e.g., K₂S₂ or K₂S₃). Characterization via ¹H-NMR and Raman spectroscopy helps monitor sulfur chain length and purity . For reproducibility, document reaction yields with internal standards (e.g., deuterated solvents for NMR quantification) to mitigate overestimation errors .
Q. How can spectroscopic and crystallographic methods distinguish potassium tetrasulfide from shorter-chain polysulfides?
- Raman spectroscopy : The S–S stretching vibrations (450–550 cm⁻¹) vary with chain length; tetrasulfide (S₄²⁻) exhibits distinct peaks compared to disulfide (S₂²⁻) or trisulfide (S₃²⁻) .
- X-ray diffraction (XRD) : Single-crystal XRD resolves the S–S bond geometry, confirming the tetrasulfide anion’s bent or linear configuration. For example, K₂S₄ crystals may adopt a cis or trans conformation depending on counterion interactions .
- Mass spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects [S₄]²⁻ ions (m/z ~96) to validate molecular identity .
Q. What protocols ensure accurate assessment of potassium tetrasulfide purity in solution-phase studies?
Use gravimetric analysis post-synthesis to quantify insoluble byproducts (e.g., unreacted sulfur). For solution-phase purity, employ UV-vis spectroscopy (λ ~300–400 nm, characteristic of S₄²⁻ absorption) alongside HPLC with a polar stationary phase to separate polysulfide homologs .
Advanced Research Questions
Q. How do radical-mediated mechanisms explain potassium tetrasulfide’s antioxidant activity, and how do these contradict classical ionic oxidation models?
Traditional models assume polysulfides act as secondary antioxidants via ionic peroxide decomposition. However, EPR spectroscopy and kinetic studies reveal that K₂S₄ terminates autoxidation chains by scavenging peroxyl radicals (ROO•) through hydrogen-atom transfer (HAT). For example, K₂S₄ inhibits n-hexadecane autoxidation at 160°C more effectively than BHT or diphenylamines, suggesting radical trapping dominates at high temperatures . To resolve contradictions, combine DFT calculations (e.g., bond dissociation energies of S–H/S–S bonds) with stopped-flow kinetics to map temperature-dependent mechanism shifts .
Q. What role do tetrasulfide bridges play in biological systems, and how can their redox-switching behavior be experimentally probed?
In metallothionein-3 (MT3), cystine tetrasulfide (Cys-S₄-Cys) bridges regulate zinc release via sulfane sulfur transfer. Use X-ray absorption spectroscopy (XAS) to track Zn²⁺ coordination changes and LC-MS/MS to detect persulfide intermediates (e.g., Cys-SSH) during redox cycling . For in vitro studies, simulate oxidative stress with H₂O₂ or glutathione disulfide (GSSG) and monitor S₄ bridge stability via fluorescence quenching assays .
Q. What experimental challenges arise in stabilizing potassium tetrasulfide during catalytic or synthetic applications?
K₂S₄ decomposes via disproportionation (e.g., 2 K₂S₄ → K₂S₃ + K₂S₅) or H₂S release under thermal/oxidative stress. Mitigate instability by:
- Low-temperature storage (-20°C under argon).
- Encapsulation in mesoporous silica or ionic liquids to limit sulfur redistribution .
- Real-time monitoring with in situ Raman or NMR to detect decomposition thresholds .
Q. How can computational modeling guide the design of potassium tetrasulfide-based materials for energy storage?
Use density functional theory (DFT) to predict polysulfide shuttle behavior in Li-S batteries. Calculate adsorption energies of K₂S₄ on carbon nanotube/graphene substrates to optimize cathode materials. Validate models with electrochemical impedance spectroscopy (EIS) and galvanostatic cycling to correlate S₄²⁻ stability with battery cyclability .
Q. Methodological Considerations for Data Validation
Q. How can researchers resolve contradictions in reported antioxidant efficacy of potassium tetrasulfide across studies?
- Standardize testing conditions : Specify temperature, solvent, and oxidant concentration (e.g., AIBN-initiated autoxidation vs. metal-catalyzed ROS).
- Cross-validate metrics : Compare inhibition rates (e.g., oxygen consumption vs. thiobarbituric acid reactive substances (TBARS)) .
- Meta-analysis : Aggregate kinetic data (e.g., Arrhenius plots) to identify mechanism transitions between ionic and radical pathways .
Q. What strategies ensure reproducibility in potassium tetrasulfide synthesis across labs?
- Detailed supplemental protocols : Report exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert gas flow rates.
- Interlab round-robin tests : Share batches for cross-characterization via XRD and NMR .
Comparison with Similar Compounds
Inorganic Tetrasulfides
Sodium Tetrasulfide (Na₂S₄)
- Structure and Properties: Similar to K₂S₄, Na₂S₄ is water-soluble and used in polymer synthesis.
- Applications : Primarily employed in elastomer production, such as Thiokol® A (polyethylene tetrasulfide), for acid-resistant sealants .
Property | Potassium Tetrasulfide | Sodium Tetrasulfide |
---|---|---|
Solubility | Water-soluble | Water-soluble |
Stability | Moderate | Moderate |
Key Application | Analytical standards | Polymer synthesis |
Potassium Polysulfide (K₂Sₙ)
- Differentiation : K₂Sₙ represents a mixture of polysulfides with variable sulfur chain lengths (n=2–6). Unlike K₂S₄, which has a defined tetrasulfide chain, K₂Sₙ’s properties depend on the average sulfur content, affecting its reactivity in redox applications .
Organic Tetrasulfides
Diallyl Tetrasulfide (DTS, C₆H₁₀S₄)
- Structure and Bioactivity: A garlic-derived organosulfur compound with four sulfur atoms. Exhibits antimicrobial, anticancer, and cholesterol-lowering effects. DTS reduces LDL cholesterol by inhibiting hepatic cholesterol synthesis .
- Comparison with Shorter Sulfur Analogues :
Property | Diallyl Tetrasulfide | Potassium Tetrasulfide |
---|---|---|
Sulfur Chain Length | 4 | 4 |
Solubility | Organic solvents | Water |
Bioactivity | Anticancer, lipid-lowering | Redox-active, non-bioactive |
Dibenzyl Tetrasulfide (DBTTS, C₁₄H₁₄S₄)
- Pharmacological Role : A benzyl analogue of DTS with similar bioactivity, including antitumor effects via autophagy induction in colon cancer cells . Unlike K₂S₄, DBTTS is lipid-soluble and used in medicinal chemistry .
Thioglucose Tetrasulfide (TGS4, C₆H₁₂O₅S₄)
- Novelty: A carbohydrate-based tetrasulfide with exceptional water solubility and stability, making it ideal for redox biology studies. Contrasts with K₂S₄ in its organic backbone and biomedical applications .
Key Research Findings
Biological Activity: Diallyl tetrasulfide reduces LDL cholesterol by 20–30% in diabetic rat models . Thioglucose tetrasulfide (TGS4) exhibits 10-fold higher stability in aqueous solutions than inorganic tetrasulfides .
Material Performance :
- Polysulfide rubbers derived from Na₂S₄ exhibit 90% resistance to hydrocarbon solvents but poor tensile strength (<5 MPa) .
Reactivity :
- The recombination rate of perthiyl radicals (from tetrasulfide photolysis) is 6.0 × 10⁹ M⁻¹s⁻¹ in organic solvents, 4-fold faster than in aqueous systems .
Properties
CAS No. |
12136-49-1 |
---|---|
Molecular Formula |
K2S4 |
Molecular Weight |
206.5 g/mol |
InChI |
InChI=1S/2K.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 |
InChI Key |
DVBRNDGHBLXMCR-UHFFFAOYSA-L |
SMILES |
[S-]SS[S-].[K+].[K+] |
Canonical SMILES |
[S-]SS[S-].[K+].[K+] |
Origin of Product |
United States |
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